molecular formula C15H16N2O3 B4526369 2-({[2-(Pyridin-2-yloxy)ethyl]amino}methyl)benzoic acid

2-({[2-(Pyridin-2-yloxy)ethyl]amino}methyl)benzoic acid

Cat. No.: B4526369
M. Wt: 272.30 g/mol
InChI Key: IABGVXYOVCLUFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[2-(Pyridin-2-yloxy)ethyl]amino}methyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyridine ring through an ethylamino bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(Pyridin-2-yloxy)ethyl]amino}methyl)benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(Pyridin-2-yloxy)ethyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like TMSCN and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

2-({[2-(Pyridin-2-yloxy)ethyl]amino}methyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[2-(Pyridin-2-yloxy)ethyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Pyridinyl)benzoic acid: This compound shares a similar structure but lacks the ethylamino bridge.

    2-(Pyridin-2-yl)ethanol: This compound has a similar pyridine moiety but differs in its functional groups.

Uniqueness

2-({[2-(Pyridin-2-yloxy)ethyl]amino}methyl)benzoic acid is unique due to its specific structure, which allows for versatile chemical modifications and applications in various fields. Its ability to undergo multiple types of reactions and its potential in medicinal chemistry make it a valuable compound for research and development.

Properties

IUPAC Name

2-[(2-pyridin-2-yloxyethylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-15(19)13-6-2-1-5-12(13)11-16-9-10-20-14-7-3-4-8-17-14/h1-8,16H,9-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABGVXYOVCLUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCOC2=CC=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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